molecular formula C7H15NOS B1454669 (4-Methoxythian-4-yl)methanamine CAS No. 1498693-86-9

(4-Methoxythian-4-yl)methanamine

Cat. No. B1454669
CAS RN: 1498693-86-9
M. Wt: 161.27 g/mol
InChI Key: RWYQDCPAKAXOMQ-UHFFFAOYSA-N
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Description

(4-Methoxythian-4-yl)methanamine, also known as MTTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTA belongs to the class of thioether compounds and is a derivative of methanamine.

Scientific Research Applications

Neuropharmacological Studies

  • Psychoactive substances like 5-MeO-DALT have been studied for their pharmacological and toxicological properties, highlighting the importance of documenting the effects of novel psychoactive compounds. The study by Corkery et al. (2012) emphasized the need for scientific evidence to understand the impact of these substances, including potential psychoactive effects and risks associated with their use Corkery et al., 2012.

Antitumorigenic and Antiangiogenic Effects

  • Research on 2-methoxyestradiol, an estrogen metabolite, has shown antitumorigenic and antiangiogenic effects, suggesting a protective effect against estrogen-induced cancers. This points towards the potential for derivatives of methoxy-substituted compounds in cancer research Zhu & Conney, 1998.

Psychopharmacology of Arylcyclohexylamines

  • The study of methoxetamine, an arylcyclohexylamine, for its recreational and psychedelic effects, underscores the significance of understanding the pharmacology and potential risks of novel psychoactive substances. Zawilska (2014) reviewed the metabolism, prevalence, and pattern of use of methoxetamine, highlighting the need for further research to quantify its effects Zawilska, 2014.

Plant Science Applications

  • Melatonin in plants has been explored for its role in improving growth, development, and stress resistance in crops. Nawaz et al. (2016) discussed melatonin's biosynthesis, mechanisms of action, and effects on commercially important crops, indicating potential applications in agricultural biotechnology Nawaz et al., 2016.

Liquid Crystal Research

  • The study of methylene-linked liquid crystal dimers and their phase behaviors, including the twist-bend nematic phase, illustrates the application of methoxy-substituted compounds in materials science. Henderson & Imrie (2011) provided insights into the structural and functional properties of these materials, relevant to developing advanced liquid crystal displays and devices Henderson & Imrie, 2011.

Safety and Hazards

“(4-Methoxythian-4-yl)methanamine” is classified as a dangerous substance. It has a hazard statement of H314, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

properties

IUPAC Name

(4-methoxythian-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-9-7(6-8)2-4-10-5-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYQDCPAKAXOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxythian-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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